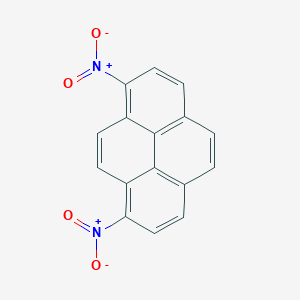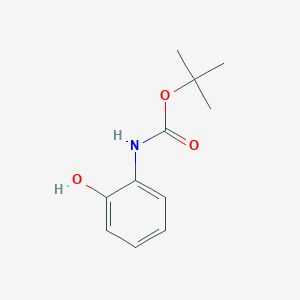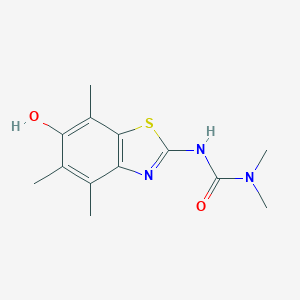
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate, also known as MTS-Pho, is a phospholipid derivative that has been widely used in scientific research as a tool for studying membrane protein structure, function, and dynamics. This compound is a zwitterionic lipid that contains a positively charged thiazolium group and a negatively charged phosphate group, which provides it with unique properties that make it an ideal probe for studying membrane proteins.
Mecanismo De Acción
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate works by binding to the hydrophobic regions of the membrane protein, which allows it to insert into the membrane and interact with the protein. This interaction can induce conformational changes in the protein, which can be detected using a variety of techniques, including fluorescence spectroscopy, NMR spectroscopy, and X-ray crystallography.
Efectos Bioquímicos Y Fisiológicos
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate has been shown to have a number of biochemical and physiological effects on membrane proteins. It can alter the activity of ion channels and transporters, as well as the binding of ligands to receptors. 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate can also affect the stability and folding of membrane proteins, as well as their interactions with other proteins and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate in lab experiments is its ability to selectively label membrane proteins. It can also be used to study the dynamics of membrane proteins, as well as their interactions with other proteins and lipids. However, one of the main limitations of using 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are a number of future directions for research on 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate. One area of research is the development of new synthetic methods for producing 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate, which could improve its solubility and make it easier to work with in experimental conditions. Another area of research is the development of new applications for 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate, such as its use in drug discovery or in the study of membrane protein dynamics in vivo. Finally, there is a need for further research on the biochemical and physiological effects of 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate on membrane proteins, as well as its potential use in clinical applications.
Métodos De Síntesis
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of a thiazolium salt with a phospholipid, while enzymatic synthesis involves the use of phospholipase D to catalyze the reaction between a thiazolium salt and a phosphatidylcholine.
Aplicaciones Científicas De Investigación
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate has been used extensively in scientific research as a tool for studying membrane protein structure, function, and dynamics. It has been used to study a wide range of membrane proteins, including ion channels, transporters, and receptors. 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate has been used to study the interaction of membrane proteins with lipids, as well as their interactions with other proteins and ligands.
Propiedades
Número CAS |
114177-02-5 |
|---|---|
Nombre del producto |
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate |
Fórmula molecular |
C27H52NO6PS |
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
(2-methoxy-3-octadecoxypropyl) 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate |
InChI |
InChI=1S/C27H52NO6PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-24-27(31-2)25-34-35(29,30)33-22-19-28-20-23-36-26-28/h20,23,26-27H,3-19,21-22,24-25H2,1-2H3 |
Clave InChI |
AHJGHSUICRIMHK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC |
Sinónimos |
SRI 63-154 SRI 63154 SRI-63-154 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



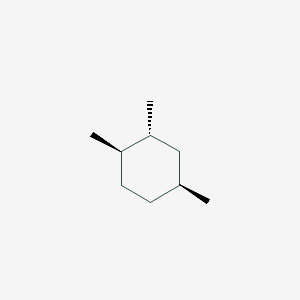

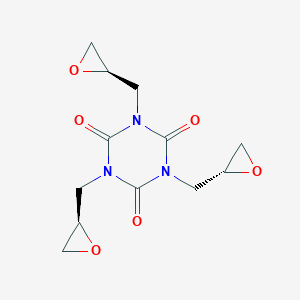
![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
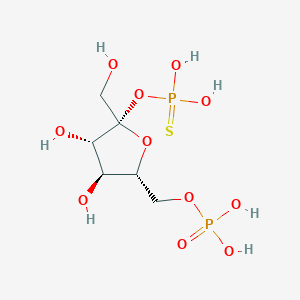
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)

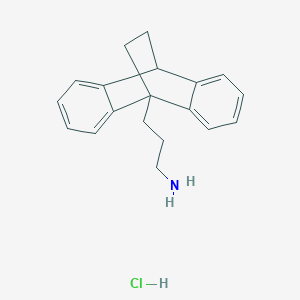

![Benz[a]anthracene-d12](/img/structure/B49388.png)
